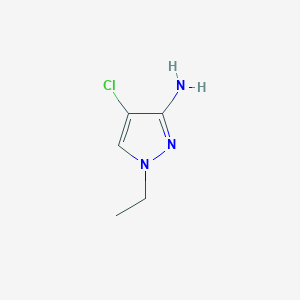

4-chloro-1-ethyl-1H-pyrazol-3-amine

説明

Significance of Pyrazole (B372694) Core Structures in Advanced Organic Synthesis

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry and materials science. The pyrazole ring is relatively stable and allows for functionalization at multiple positions, enabling the synthesis of a vast library of derivatives with diverse properties. The arrangement of nitrogen atoms in the pyrazole ring allows for a range of intermolecular interactions, including hydrogen bonding, which is crucial for the biological activity of many pyrazole-containing compounds.

The Pivotal Role of Aminopyrazole Scaffolds in Chemical Research

The introduction of an amino group to the pyrazole core gives rise to aminopyrazoles, a class of compounds with significantly enhanced chemical reactivity and biological relevance. arkat-usa.orgnih.gov The amino group can act as a nucleophile, a base, or a directing group in various chemical transformations, making aminopyrazoles valuable building blocks for the synthesis of more complex molecules. arkat-usa.org In medicinal chemistry, the aminopyrazole scaffold is a well-established pharmacophore, known to mimic adenine (B156593) and interact with the hinge region of kinases. nih.gov This has led to the development of numerous kinase inhibitors for the treatment of cancer and inflammatory diseases. nih.gov

Structural Context of 4-chloro-1-ethyl-1H-pyrazol-3-amine as a Functionalized Aminopyrazole Derivative

This compound is a specific example of a functionalized aminopyrazole. Its structure is characterized by:

An ethyl group at the N1 position of the pyrazole ring. This group influences the compound's lipophilicity and steric profile, which can affect its solubility and interactions with biological targets.

An amino group at the C3 position, which, as discussed, is a key functional group for both synthetic transformations and biological activity.

A chloro group at the C4 position. The presence of this halogen atom significantly alters the electronic properties of the pyrazole ring and provides a potential site for further functionalization through nucleophilic substitution or cross-coupling reactions.

Overview of Research Trajectories for this compound

While extensive research specifically focused on this compound is not widely available in public literature, its structural motifs suggest several potential research directions. These include its use as a synthon in the preparation of more complex heterocyclic systems, exploration of its biological activity based on the known properties of aminopyrazoles, and investigation into its reactivity, particularly at the chloro- and amino-substituted positions. The compound is available from commercial suppliers, indicating its utility as a building block in chemical synthesis. bldpharm.comvitasmlab.bizvitasmlab.biz

Chemical Data of this compound

| Property | Value |

| CAS Number | 1006333-30-7 |

| Molecular Formula | C₅H₈ClN₃ |

| SMILES | CCn1cc(c(n1)N)Cl |

| Synonyms | 4-Chloro-1-ethyl-pyrazol-3-amine |

Note: Data for the hydrochloride salt (CAS 1432030-30-2) is also available. chemicalbook.combldpharm.com

Structure

3D Structure

特性

IUPAC Name |

4-chloro-1-ethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWAERAOYVTBST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Functionalization of 4 Chloro 1 Ethyl 1h Pyrazol 3 Amine

Reactions Involving the 3-Amino Group

The 3-amino group of 4-chloro-1-ethyl-1H-pyrazol-3-amine is a versatile handle for a range of chemical modifications, including diazotization, acylation, alkylation, sulfonylation, and the construction of fused heterocyclic systems.

Diazotization and Subsequent C–X Bond Formation (e.g., Halogenation, Deamination)

The primary amino group at the 3-position of the pyrazole (B372694) ring can be converted to a diazonium salt through treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. masterorganicchemistry.com This diazonium intermediate is highly reactive and can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction, to introduce a range of substituents. wikipedia.orgorganic-chemistry.org

The Sandmeyer reaction involves the copper(I)-catalyzed displacement of the diazonium group with a nucleophile. masterorganicchemistry.comwikipedia.org For instance, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide would be expected to yield the corresponding 3-chloro or 3-bromo pyrazole derivatives. Similarly, the use of copper(I) cyanide would introduce a cyano group at the 3-position. wikipedia.org These transformations provide a powerful method for the introduction of various functionalities onto the pyrazole core.

Deamination, the replacement of the amino group with a hydrogen atom, can also be achieved through the reduction of the diazonium salt, typically with hypophosphorous acid. This reaction provides a route to 4-chloro-1-ethyl-1H-pyrazole.

Table 1: Potential Sandmeyer Reactions of this compound

| Reagent | Expected Product |

| NaNO₂, HCl; then CuCl | 3,4-dichloro-1-ethyl-1H-pyrazole |

| NaNO₂, HBr; then CuBr | 3-bromo-4-chloro-1-ethyl-1H-pyrazole |

| NaNO₂, H₂SO₄; then CuCN | 4-chloro-1-ethyl-1H-pyrazole-3-carbonitrile |

| NaNO₂, HCl; then H₃PO₂ | 4-chloro-1-ethyl-1H-pyrazole |

Acylation, Alkylation, and Sulfonylation of the Amino Functionality

The nucleophilic nature of the 3-amino group allows for straightforward acylation, alkylation, and sulfonylation reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetamide. This transformation is useful for protecting the amino group or for introducing new functional groups.

Alkylation: While N-alkylation of the pyrazole ring is a common reaction, selective alkylation of the exocyclic amino group can also be achieved. mdpi.comsemanticscholar.org This can be accomplished using alkyl halides or other alkylating agents under appropriate conditions, often requiring careful control of stoichiometry and reaction parameters to avoid competing N-alkylation of the pyrazole ring.

Sulfonylation: The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. nih.gov This reaction introduces a sulfonamide moiety, which is a common functional group in medicinal chemistry.

Table 2: Representative Reactions of the 3-Amino Group

| Reaction Type | Reagent | Product Structure |

| Acylation | Acetyl chloride | N-(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetamide |

| Alkylation | Methyl iodide | 4-chloro-1-ethyl-N-methyl-1H-pyrazol-3-amine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide |

Reactions Leading to Annulated Systems from the Amino Group (e.g., Pyrazolopyrimidines)

The 3-amino group, in conjunction with an adjacent ring nitrogen, provides a reactive center for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. researchgate.netnih.gov These bicyclic structures are of significant interest due to their prevalence in biologically active molecules. rsc.org

The synthesis of pyrazolo[3,4-d]pyrimidines from 3-aminopyrazoles typically involves condensation with a three-carbon electrophilic component. ekb.eg For example, reaction with a β-ketoester or a malonic ester derivative can lead to the formation of the pyrimidine (B1678525) ring. A common strategy involves a two-step process where the aminopyrazole is first reacted with a reagent like diethyl ethoxymethylenemalonate to form an enamine intermediate, which then undergoes thermal or acid-catalyzed cyclization to afford the pyrazolo[3,4-d]pyrimidine core.

Table 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

| Reactant 1 | Reactant 2 | Product |

| This compound | Diethyl ethoxymethylenemalonate | Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate |

Reactivity of the Pyrazole Ring System

The pyrazole ring of this compound is susceptible to both metal-catalyzed cross-coupling reactions at the chloro-substituted position and electrophilic substitution on the ring itself.

Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position (e.g., Suzuki-Miyaura)

The chlorine atom at the 4-position of the pyrazole ring can be replaced through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds by reacting the chloro-pyrazole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netfishersci.selibretexts.org

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 4-position of the pyrazole ring. rsc.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as dehalogenation. researchgate.net

Table 4: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-ethyl-4-phenyl-1H-pyrazol-3-amine |

Electrophilic Substitution Patterns on the Pyrazole Core

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. In this compound, the 3-amino group is a strongly activating, ortho-, para-directing group, while the 1-ethyl group and the 4-chloro group also influence the electron density of the ring.

Generally, electrophilic substitution on a pyrazole ring occurs preferentially at the 4-position if it is unsubstituted. pharmajournal.net However, since the 4-position is already substituted with a chlorine atom, electrophilic attack will be directed to the available 5-position. The activating effect of the 3-amino group would further favor substitution at this position. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the C5 position of the pyrazole ring.

Table 5: Predicted Electrophilic Substitution Products

| Reaction | Reagent | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 4-chloro-1-ethyl-5-nitro-1H-pyrazol-3-amine |

| Bromination | Br₂/AcOH | 5-bromo-4-chloro-1-ethyl-1H-pyrazol-3-amine |

| Acylation | Acetyl chloride/AlCl₃ | 1-(5-amino-4-chloro-1-ethyl-1H-pyrazol-3-yl)ethan-1-one |

Derivatization and Scaffold Expansion from this compound

The structure of this compound, featuring a nucleophilic amino group ortho to a pyrazole nitrogen and adjacent to a chloro-substituted carbon, presents a versatile platform for scaffold expansion. The amino group can act as a key nucleophile in cyclocondensation reactions to build fused ring systems.

Synthesis of Novel Pyrazolo[4,3-b]pyridine Derivatives

The synthesis of pyrazolo[4,3-b]pyridines from 3-aminopyrazoles is a well-established strategy. This transformation typically involves the reaction of the aminopyrazole with a 1,3-bielectrophilic component that provides the necessary carbon atoms to form the fused pyridine (B92270) ring. Although no specific examples utilizing this compound have been documented, analogous reactions suggest a viable synthetic route. Such a reaction would likely proceed via a condensation reaction with a β-dicarbonyl compound or its equivalent, followed by cyclization and dehydration.

Table 1: Hypothetical Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl Compound) | Product |

|---|---|---|

| This compound | Acetylacetone | 7-chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-b]pyridine |

| This compound | Ethyl acetoacetate | 7-chloro-1-ethyl-5-methyl-1H-pyrazolo[4,3-b]pyridin-3(2H)-one |

Exploration of Pyrazolo[4,3-d]pyrimidine Systems

The construction of the pyrazolo[4,3-d]pyrimidine core from a 3-aminopyrazole (B16455) involves the introduction of a one-carbon unit to form the pyrimidine ring. Various reagents can serve this purpose, leading to differently substituted pyrimidine moieties. For instance, reaction with formamide (B127407) or triethyl orthoformate followed by cyclization with an amine source can yield amino-substituted pyrazolo[4,3-d]pyrimidines. While the literature lacks specific studies starting with this compound, the general reactivity of 3-aminopyrazoles supports the feasibility of these transformations.

Table 2: Potential Synthesis of Pyrazolo[4,3-d]pyrimidine Systems

| Reagent | Conditions | Potential Product |

|---|---|---|

| Formamide | High Temperature | 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine |

| Triethyl Orthoformate, then NH₃ | Stepwise reaction | 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine |

Generation of Diverse Fused Polyheterocyclic Compounds

Beyond the common pyrazolopyridine and pyrazolopyrimidine scaffolds, the reactivity of this compound could theoretically be harnessed to generate a wider array of fused polyheterocyclic compounds. The vicinal amino group allows for cyclization reactions with various bifunctional reagents to construct five-, six-, or seven-membered heterocyclic rings fused to the pyrazole core. For example, reaction with carbon disulfide could lead to a pyrazolo[4,3-d]thiazole system, while reaction with α-haloketones could yield pyrazolo[4,3-b] nih.govencyclopedia.pubdiazepine derivatives. However, it must be reiterated that such synthetic pathways for this compound have not been reported in the available scientific literature.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrazolo[4,3-b]pyridine |

| Pyrazolo[4,3-d]pyrimidine |

| Acetylacetone |

| 7-chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-b]pyridine |

| Ethyl acetoacetate |

| 7-chloro-1-ethyl-5-methyl-1H-pyrazolo[4,3-b]pyridin-3(2H)-one |

| Diethyl malonate |

| 7-chloro-1-ethyl-1H-pyrazolo[4,3-b]pyridine-3,5(2H,6H)-dione |

| Formamide |

| 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine |

| Triethyl Orthoformate |

| 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine |

| Urea |

| 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-5(6H)-one |

| Carbon disulfide |

| Pyrazolo[4,3-d]thiazole |

| α-haloketones |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 Ethyl 1h Pyrazol 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-chloro-1-ethyl-1H-pyrazol-3-amine, ¹H and ¹³C NMR spectra would provide definitive information on its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group protons, the pyrazole (B372694) ring proton, and the amine protons.

Ethyl Group: The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are expected to appear as a quartet due to coupling with the three methyl protons. Their chemical shift would likely be in the range of 3.8-4.2 ppm, deshielded by the electronegative nitrogen atom. The terminal methyl protons (-CH₃) would appear as a triplet, coupled to the methylene protons, with an expected chemical shift around 1.3-1.5 ppm.

Pyrazole Ring Proton: The single proton on the pyrazole ring (at the C5 position) is expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift is predicted to be in the region of 7.2-7.6 ppm, influenced by the aromatic nature of the pyrazole ring and the electronic effects of the substituents.

Amine Protons: The amine (-NH₂) protons would likely appear as a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature, but a range of 4.5-5.5 ppm is a reasonable prediction.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show five distinct signals, corresponding to each unique carbon atom in the molecule.

Pyrazole Ring Carbons: The C3 carbon, bearing the amine group, is expected to be significantly shielded, with a predicted chemical shift around 140-150 ppm. The C4 carbon, substituted with the chlorine atom, would have its chemical shift influenced by the halogen's electronegativity, likely appearing in the 105-115 ppm range. The C5 carbon, bonded to the single ring proton, is anticipated at approximately 125-135 ppm.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is predicted to be in the 40-50 ppm region, while the methyl carbon (-CH₃) would be the most shielded, appearing around 14-18 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Proton | Predicted Chemical Shift (ppm) |

| -CH₂- (ethyl) | 3.8 - 4.2 |

| -CH₃ (ethyl) | 1.3 - 1.5 |

| C5-H | 7.2 - 7.6 |

| -NH₂ | 4.5 - 5.5 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and investigating the fragmentation pathways of a molecule. For this compound (C₅H₈ClN₃), the monoisotopic mass is calculated to be 145.0407 Da. nih.gov

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 145. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with an [M+2]⁺ peak at m/z 147, having an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis: The fragmentation of this compound would likely proceed through several key pathways, characteristic of amines and halogenated aromatic compounds.

Loss of Ethyl Group: A common fragmentation would be the loss of the ethyl group (•CH₂CH₃, 29 Da) via alpha-cleavage, leading to a fragment ion at m/z 116.

Loss of Chlorine: Cleavage of the carbon-chlorine bond would result in the loss of a chlorine radical (•Cl, 35 or 37 Da), producing a fragment at m/z 110.

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, leading to various smaller charged fragments.

Predicted mass spectrometry data for the hydrochloride salt of the compound is available, showing predicted m/z values for various adducts. nih.gov

| Predicted Mass Spectrometry Adducts for [C₅H₈ClN₃ + H]⁺ | | :--- | :--- | | Adduct | Predicted m/z | | [M+H]⁺ | 146.0480 | | [M+Na]⁺ | 168.0299 | | [M+K]⁺ | 184.0038 | | [M+NH₄]⁺ | 163.0745 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands.

N-H Stretching: The amine group will exhibit symmetric and asymmetric N-H stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the ethyl group and the pyrazole ring are expected in the 2850-3100 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the pyrazole ring's C=N and C=C bonds will likely appear in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1600-1650 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is anticipated in the 700-800 cm⁻¹ range, though its intensity can be variable.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the pyrazole ring are often strong in the Raman spectrum.

| Predicted Vibrational Frequencies | | :--- | :--- | | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | | N-H Stretching (asymmetric) | ~3450 | | N-H Stretching (symmetric) | ~3350 | | C-H Stretching (aromatic) | ~3100 | | C-H Stretching (aliphatic) | 2850-2980 | | N-H Bending | 1600-1650 | | C=N, C=C Ring Stretching | 1450-1600 | | C-Cl Stretching | 700-800 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no experimental crystal structure is available for this compound, we can make predictions based on related structures, such as that of 4-chloro-1H-pyrazole.

The crystal structure of 4-chloro-1H-pyrazole has been determined and shows a trimeric hydrogen-bonding motif. It is plausible that this compound would also form hydrogen-bonded networks in the solid state, primarily through its amine group. The amine protons could act as hydrogen bond donors, while the pyrazole nitrogen atoms could act as acceptors, leading to the formation of dimers, chains, or more complex three-dimensional networks. The presence of the ethyl group would influence the crystal packing by introducing van der Waals interactions.

| Predicted Crystallographic Parameters | | :--- | :--- | | Parameter | Prediction | | Crystal System | Monoclinic or Orthorhombic (common for such molecules) | | Space Group | Centrosymmetric (if forming H-bonded dimers) | | Key Intermolecular Interactions | N-H···N hydrogen bonds, van der Waals forces |

Computational and Theoretical Investigations of 4 Chloro 1 Ethyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of a molecule. For 4-chloro-1-ethyl-1H-pyrazol-3-amine, such studies would provide a deep understanding of its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve optimizing its geometry to find the most stable conformation. Subsequent calculations would yield valuable information such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its ability to donate or accept electrons, respectively. The electrostatic potential map would also be generated to identify nucleophilic and electrophilic sites.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide highly accurate calculations of the molecular properties of this compound. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, would offer a more precise determination of the molecule's energy, geometry, and electronic properties. These high-accuracy calculations would serve as a benchmark for results obtained from other computational methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would provide insights into the molecule's conformational flexibility, particularly the rotation around the single bonds of the ethyl group. By simulating the molecule in different solvents, MD could also elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the pyrazole (B372694) derivative and solvent molecules. This information is critical for understanding its solubility and behavior in solution.

Computational Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be highly beneficial. Time-dependent DFT (TD-DFT) could be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule. The calculated spectroscopic parameters would aid in the analysis and interpretation of experimental spectra, allowing for a more confident structural characterization.

In Silico Elucidation of Reaction Mechanisms in the Synthesis and Derivatization

Computational chemistry offers a powerful tool for investigating the mechanisms of chemical reactions. In silico studies on the synthesis of this compound could identify the transition states and intermediates involved in the reaction pathway, providing a detailed understanding of the reaction kinetics and thermodynamics. Similarly, computational elucidation of the mechanisms for its derivatization reactions would help in predicting the regioselectivity and stereoselectivity of the products, thereby guiding the design of new synthetic routes and the development of novel compounds based on this pyrazole scaffold.

Structure Based Design and Synthesis of Advanced 4 Chloro 1 Ethyl 1h Pyrazol 3 Amine Derivatives

Rational Design Strategies for Analogues with Modified Substituents

The rational design of analogues of 4-chloro-1-ethyl-1H-pyrazol-3-amine is a key strategy to enhance their therapeutic potential by optimizing their interactions with specific biological targets. This approach relies on a deep understanding of the structure-activity relationships (SAR) and the three-dimensional structure of the target protein.

The pyrazole (B372694) core is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. acs.orgnih.gov For instance, in the design of inhibitors for kinases like p21-activated kinase 4 (PAK4) and Janus kinase 3 (JAK3), the 1H-pyrazol-3-amine moiety has been successfully utilized to form crucial hydrogen bonds with the hinge region of the kinase domain. acs.orgnih.gov Structure-based design for these targets often involves computational modeling and X-ray crystallography to visualize the binding pocket and identify opportunities for improved interactions.

Starting with the this compound scaffold, medicinal chemists can systematically modify its substituents to probe the chemical space around the core structure. The chlorine atom at the 4-position, for example, can be replaced with other halogens or small lipophilic groups to explore the impact on binding affinity and selectivity. The ethyl group at the 1-position can be varied in size and lipophilicity to probe for additional hydrophobic interactions within the target's binding site. The amine group at the 3-position is often a key interaction point and can be acylated or further substituted to introduce new vectors for binding or to modulate the compound's physicochemical properties.

A hypothetical rational design strategy for a kinase inhibitor based on the this compound scaffold might involve the following steps:

Docking Studies: The parent compound is computationally docked into the ATP-binding site of the target kinase to predict its binding mode.

Identification of Key Interactions: The model is analyzed to identify the key hydrogen bonds and hydrophobic interactions between the compound and the protein.

Substituent Modification: Based on the docking model, new analogues are designed with modified substituents. For example, a larger alkyl group might be introduced at the N1-position to fill a hydrophobic pocket, or the 3-amino group could be derivatized with a moiety that can form additional hydrogen bonds with solvent-exposed residues.

Synthesis and Biological Evaluation: The designed analogues are synthesized and tested for their inhibitory activity against the target kinase.

Iterative Optimization: The results from the biological evaluation are used to refine the computational model and design the next generation of inhibitors with improved potency and selectivity.

The following interactive data table provides examples of how modifications to the pyrazole scaffold can influence biological activity against various targets.

| Compound ID | Scaffold | R1 | R2 | R3 | Target | Activity (IC50) |

| 1 | Pyrazole | H | Phenyl | 4-chlorophenyl | Cannabinoid Receptor 1 (CB1) | 1.5 nM |

| 2 | Pyrazole | Methyl | Phenyl | 4-chlorophenyl | Cannabinoid Receptor 1 (CB1) | 3.2 nM |

| 3 | Pyrazolo[3,4-d]pyrimidine | H | 4-(N-methylcarbamoyl)phenyl | 3-chloro-4-methoxyphenyl | Janus Kinase 3 (JAK3) | 6.2 nM nih.gov |

| 4 | Pyrazolo[4,3-h]quinazoline | H | 2-(4-methylpiperazin-1-yl)pyridine | 2-fluoro-5-methylphenyl | Cyclin-Dependent Kinase 4 (CDK4) | 0.01 µM nih.gov |

| 5 | Pyrazolo[4,3-h]quinazoline | H | 2-(4-methylpiperazin-1-yl)pyridine | 2-fluoro-5-methylphenyl | Cyclin-Dependent Kinase 6 (CDK6) | 0.026 µM nih.gov |

Combinatorial Chemistry Approaches for the Rapid Generation of Compound Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which can be screened for biological activity. This approach is particularly well-suited for exploring the SAR of a given scaffold, such as this compound. By systematically combining different building blocks, a vast number of derivatives can be generated in a short period.

The synthesis of pyrazole-based libraries often utilizes solid-phase or solution-phase methodologies. In a typical solid-phase synthesis, the pyrazole scaffold is attached to a solid support, and then a series of reactions are performed to introduce diversity at various positions of the molecule. After the synthesis is complete, the final compounds are cleaved from the support and collected for screening.

A potential combinatorial approach for generating a library of derivatives from this compound could involve the following steps:

Scaffold Immobilization: The 3-amino group of this compound could be protected and the molecule attached to a solid support via a suitable linker.

Diversification at the 4-position: The chlorine atom could be displaced with a library of nucleophiles, such as amines, thiols, or alcohols, using Suzuki or Buchwald-Hartwig coupling reactions.

Diversification at the 3-position: The protecting group on the 3-amino group could be removed, and the free amine could then be acylated with a library of carboxylic acids or sulfonyl chlorides.

Cleavage and Collection: The final compounds are cleaved from the solid support, purified, and arrayed in microtiter plates for high-throughput screening.

This strategy allows for the systematic exploration of the chemical space around the this compound core, leading to the identification of novel compounds with desired biological activities.

The following interactive data table illustrates a hypothetical combinatorial library based on the this compound scaffold.

| Compound ID | R4 Substituent (from Nucleophile Library) | R3 Substituent (from Acylating Agent Library) |

| Lib-1-A | Morpholine | Benzoyl |

| Lib-1-B | Piperidine | Acetyl |

| Lib-1-C | Thiophenol | 4-Chlorobenzoyl |

| Lib-2-A | N-methylaniline | Benzenesulfonyl |

| Lib-2-B | Cyclohexylamine | 2-Naphthoyl |

| Lib-2-C | Phenol | Furan-2-carbonyl |

Diversity-Oriented Synthesis (DOS) from the this compound Scaffold

Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to generate a collection of structurally diverse and complex molecules from a common starting material. Unlike target-oriented synthesis, which focuses on the synthesis of a single target molecule, DOS explores a broader range of chemical space, increasing the probability of discovering novel biological probes and drug leads.

The this compound scaffold is an excellent starting point for DOS due to its multiple functional groups that can be selectively manipulated. By employing a series of branching and cyclization reactions, a wide variety of new heterocyclic systems can be constructed.

For example, a DOS strategy starting from this compound could involve:

Annulation Reactions: The 3-amino group and the adjacent C4-chloro atom can participate in condensation reactions with bifunctional reagents to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines. nih.govlongdom.org

Multicomponent Reactions: The scaffold can be used as a building block in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach allows for the rapid generation of molecular complexity.

Ring-Distortion Strategies: The pyrazole ring itself can be modified through ring-opening and ring-closing metathesis reactions to create novel spirocyclic or bridged systems.

A study on the diversity-oriented synthesis of pyrazole derivatives from flavones and isoflavones demonstrated the potential of this approach to discover compounds with interesting biological activities, such as agents that can reverse fluconazole (B54011) resistance in Candida albicans. nih.gov This highlights the power of DOS to generate novel chemical entities with unexpected biological profiles.

Prospective Applications of 4 Chloro 1 Ethyl 1h Pyrazol 3 Amine in Materials Science and Chemical Innovation

Utilization as Building Blocks in Supramolecular Assemblies

The architecture of 4-chloro-1-ethyl-1H-pyrazol-3-amine, featuring a pyrazole (B372694) core with strategically positioned amino, chloro, and ethyl groups, makes it an attractive candidate for the construction of supramolecular assemblies. The pyrazole ring itself, with its two adjacent nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-type) and the other as a hydrogen bond acceptor (pyridine-type)—provides a robust platform for forming predictable and stable hydrogen-bonding networks.

The primary amine group at the 3-position is a potent hydrogen bond donor, capable of engaging in multiple hydrogen bonding interactions. This, in conjunction with the acceptor capabilities of the pyrazole nitrogens, can facilitate the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The presence of the chloro substituent at the 4-position can introduce halogen bonding as an additional non-covalent interaction to direct the assembly process, offering a higher degree of control over the final supramolecular architecture. Furthermore, the ethyl group at the 1-position can influence the solubility and packing of the molecules in the solid state. While direct research on the supramolecular chemistry of this compound is not extensively documented, the known principles of crystal engineering and supramolecular synthesis strongly suggest its potential in creating novel materials with tailored properties, such as porous organic frameworks or liquid crystals.

| Functional Group | Potential Supramolecular Interaction |

| Pyrazole N-H | Hydrogen Bond Donor |

| Pyrazole N | Hydrogen Bond Acceptor |

| 3-Amino Group (-NH2) | Hydrogen Bond Donor |

| 4-Chloro Group (-Cl) | Halogen Bond Donor |

Integration into Polymer Chemistry for Novel Material Development

The bifunctional nature of this compound, possessing a reactive primary amine and a modifiable chloro group, opens avenues for its integration into polymer chains, either as a monomer or as a functional additive. The amino group can readily participate in polymerization reactions, such as the formation of polyamides, polyimides, or polyureas, by reacting with appropriate comonomers like diacyl chlorides, dianhydrides, or diisocyanates, respectively.

The incorporation of the pyrazole moiety into the polymer backbone is anticipated to bestow unique properties upon the resulting material. Pyrazoles are known for their thermal stability and resistance to chemical degradation, which could enhance the durability of the polymers. Moreover, the presence of the pyrazole ring and its associated functional groups can introduce specific functionalities, such as metal-coordinating sites or photoactive centers. A related compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, has been noted for its utility in formulating advanced materials like polymers and coatings, where it contributes to enhanced durability and performance benchchem.com. This suggests that this compound could similarly be employed to develop high-performance polymers with applications in electronics, aerospace, or as specialized coatings.

Application in Ligand Design for Coordination Chemistry

Pyrazole derivatives are well-established as effective ligands in coordination chemistry, owing to the ability of their nitrogen atoms to coordinate with a wide range of metal ions. nih.gov The specific structure of this compound makes it a particularly interesting ligand. The pyridine-type nitrogen atom of the pyrazole ring is a primary coordination site. Additionally, the exocyclic amino group at the 3-position can also participate in metal binding, allowing the molecule to act as a bidentate chelating ligand.

The formation of chelate rings with metal ions generally leads to thermodynamically stable complexes. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyrazole ring. The electron-withdrawing nature of the chloro group at the 4-position can influence the electron density on the pyrazole ring and, consequently, the donor strength of the nitrogen atoms. This modulation can impact the catalytic activity, magnetic properties, and photophysical behavior of the metal complexes. While specific coordination complexes of this compound are not extensively reported, the versatility of aminopyrazoles as ligands suggests its potential in developing new catalysts for organic transformations, luminescent materials, or magnetic resonance imaging (MRI) contrast agents.

| Potential Coordination Sites | Ligand Type | Potential Applications of Metal Complexes |

| Pyrazole N2, 3-Amino N | Bidentate | Catalysis, Luminescent Materials, MRI Agents |

| Pyrazole N2 | Monodentate | Synthesis of Polynuclear Complexes |

Role as a Precursor in Complex Organic Synthesis

One of the most significant prospective applications of this compound is its role as a versatile precursor for the synthesis of more complex heterocyclic systems. 3-Aminopyrazoles are key starting materials for the construction of fused pyrazole derivatives, which are prevalent in medicinal chemistry and materials science. researchgate.net

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with a wide range of biological activities. researchgate.netacs.orgnih.govrsc.org The reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its synthetic equivalent is a classical and efficient method to construct the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. acs.org In this context, this compound can react with various diketones, enaminones, or enynones to afford a library of substituted pyrazolo[1,5-a]pyrimidines. acs.orgrsc.org The chloro and ethyl substituents on the pyrazole ring would be carried over into the final product, providing handles for further functionalization or for tuning the physicochemical properties of the target molecules.

Furthermore, the amino group of this compound can undergo a variety of transformations, such as diazotization followed by substitution, acylation, or condensation with aldehydes and ketones to form Schiff bases. The chloro group can also be a site for nucleophilic substitution or participate in cross-coupling reactions, further expanding the synthetic utility of this compound. For instance, the Vilsmeier-Haack reaction on similar pyrazole systems can lead to the formation of pyrazole-4-carbaldehydes, which are themselves valuable intermediates. umich.edumdpi.com

Q & A

Q. Q: What are the standard synthetic routes for preparing 4-chloro-1-ethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

A: The synthesis of pyrazole derivatives like this compound typically involves cyclocondensation of hydrazines with β-diketones or β-ketonitriles, followed by functionalization. For example, similar compounds (e.g., 4-chloro-substituted pyrazoles) are synthesized via diazo coupling or nucleophilic substitution, with yields dependent on solvent choice, temperature, and catalysts. Optimization may include:

- Using polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .

- Employing cesium carbonate or copper catalysts for cross-coupling reactions to introduce ethyl or chloro groups .

- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate pure products .

Characterization relies on IR (N–H stretching at ~3300 cm⁻¹), ¹H/¹³C NMR (pyrazole ring protons at δ 6.5–8.5 ppm), and mass spectrometry (e.g., EI-MS for molecular ion confirmation) .

Advanced Crystallographic Analysis

Q. Q: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

A: SC-XRD provides precise bond lengths, angles, and intermolecular interactions. For pyrazole derivatives, key steps include:

- Crystal growth : Slow evaporation of ethanol or DCM solutions under inert conditions to obtain diffraction-quality crystals .

- Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 173 K) to minimize thermal motion .

- Refinement : Software like SHELXL or SIR97 for structure solution, with R-factors < 0.05 indicating high accuracy .

For example, in 4-(4-chlorophenyl)-1-methylpyrazole analogs, SC-XRD confirmed the chloro group’s position and ethyl substitution pattern, resolving potential tautomerism .

Reactivity and Functionalization

Q. Q: What strategies enable selective functionalization of the pyrazole ring in this compound?

A: The chloro and amine groups offer sites for regioselective modification:

- Nucleophilic substitution : Replace Cl with aryl/heteroaryl groups using Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) .

- Amine derivatization : Acylation (e.g., benzoyl chloride) or sulfonylation to introduce pharmacophores .

- Electrophilic substitution : Nitration or halogenation at the C5 position, guided by directing effects of the amine .

Reaction monitoring via TLC or LC-MS ensures selectivity, with purification by flash chromatography .

Computational and Machine Learning Approaches

Q. Q: How can computational methods optimize reaction pathways for synthesizing this compound derivatives?

A:

- Density Functional Theory (DFT) : Predicts reaction energetics and transition states for Cl/ethyl group introduction .

- Machine Learning (ML) : Platforms like LabMate.AI analyze historical reaction data (solvent, catalyst, yield) to recommend optimal conditions for cross-coupling or cyclization .

- Molecular docking : Screens derivatives for bioactivity (e.g., kinase inhibition) by simulating binding to targets like Jak2 .

Data Contradiction and Reproducibility

Q. Q: How should researchers address inconsistencies in reported spectral data for pyrazole-3-amine derivatives?

A:

- Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to confirm proton-carbon correlations .

- Solvent effects : Note that DMSO-d₆ may cause peak broadening for NH groups compared to CDCl₃ .

- Crystallographic validation : Resolve disputes (e.g., tautomeric forms) via SC-XRD .

- Reproducibility : Document exact conditions (e.g., drying time for crystals, deuterated solvent grade) .

Biological Activity Profiling

Q. Q: What methodologies assess the bioactivity of this compound derivatives?

A:

- In vitro assays :

- SAR studies : Synthesize analogs with varied substituents (e.g., aryl methyl, fluorophenyl) and correlate structural features with activity .

- ADME profiling : HPLC logP measurements and microsomal stability tests predict pharmacokinetics .

Advanced Analytical Techniques

Q. Q: Which hyphenated techniques improve sensitivity in quantifying trace impurities in this compound?

A:

- LC-MS/MS : Detects sub-ppm impurities using MRM transitions specific to pyrazole fragments.

- GC-FID : Quantifies volatile byproducts (e.g., ethyl chloride) with internal standards .

- XPS : Confirms elemental composition and oxidation states (e.g., Cl 2p₃/₂ binding energy ~200 eV) .

Stability and Degradation Pathways

Q. Q: What factors influence the hydrolytic stability of this compound?

A:

- pH dependence : The chloro group hydrolyzes to hydroxyl under basic conditions (pH > 10), monitored by HPLC .

- Light sensitivity : UV irradiation may cause N–N bond cleavage; store samples in amber vials at –20°C .

- Thermal stability : TGA/DSC analysis identifies decomposition thresholds (typically >150°C for pyrazoles) .

Patent and Intellectual Property Considerations

Q. Q: How can researchers navigate patent landscapes for pyrazole-3-amine derivatives?

A:

- Prior art search : Use databases like CAS or Espacenet to identify existing claims (e.g., DE4333659 for 4-arylmethylpyrazol-3-amines) .

- Novelty focus : Modify substitution patterns (e.g., trifluoroethyl, boronate esters) to avoid infringement .

- Process patents : Protect novel synthetic routes (e.g., microwave-assisted cyclization) .

Interdisciplinary Collaboration

Q. Q: What collaborative frameworks enhance research on this compound?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。